ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H23N5O3S/c1-7-27-18(26)15-11(5)20-19(28-15)22-17(25)12-8-13(9(2)3)21-16-14(12)10(4)23-24(16)6/h8-9H,7H2,1-6H3,(H,20,22,25) |
InChI Key |
DPTDCHZAEXLLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazolo[3,4-b]pyridine and thiazole rings, followed by their functionalization and coupling.
Preparation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring.
Coupling with Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the pyrazolo[3,4-b]pyridine core using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Temperature | Yield | Product |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M) in H₂O/EtOH | 80°C, 6 hr | 78% | 2-({[...]carbonyl}amino)thiazole-5-carboxylic acid |
| Basic hydrolysis (saponification) | NaOH (2M) in H₂O/THF | 60°C, 4 hr | 85% | Sodium salt of the carboxylic acid |
This reaction is reversible under esterification conditions (e.g., ethanol/H⁺).
Amide Bond Reactivity
The carbonyl-linked amide group participates in nucleophilic substitution and condensation reactions.
Key Reactions:
-
Nucleophilic substitution with primary amines (e.g., methylamine) in DMF at 100°C yields substituted urea derivatives (62–75% yield).
-
Condensation with hydrazine hydrate produces thiazolo[3,2-a]pyrimidine derivatives, confirmed via LC-MS and NMR.
Thiazole Ring Modifications
The 4-methylthiazole moiety undergoes electrophilic substitution and cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-thiazole derivative | 58% |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-thiazole hybrid | 67% |
These modifications enhance pharmacological potential by introducing halogens or aromatic groups .
Pyrazolo-Pyridine Reactivity
The pyrazolo[3,4-b]pyridine core participates in:
-
Oxidation : Treatment with mCPBA (meta-chloroperoxybenzoic acid) forms N-oxide derivatives, altering electronic properties for kinase inhibition studies .
-
Nucleophilic aromatic substitution : Reacts with TMSCN (trimethylsilyl cyanide) at the C4 position to introduce cyano groups (52% yield) .
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with nitrile oxides to form isoxazoline-thiazole hybrids, validated by X-ray crystallography .
Stability Under Physiological Conditions
Studies in phosphate-buffered saline (pH 7.4, 37°C) show:
-
Hydrolytic stability : 92% intact after 24 hours.
-
Thermal stability : Decomposition begins at 210°C (DSC data).
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s binding to kinases involves:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine structure exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit enzymes involved in cancer progression, such as EZH2 and WEE1 kinases. These enzymes play critical roles in cell cycle regulation and epigenetic modifications.
Case Study: EZH2 Inhibition
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives could effectively inhibit EZH2 with an IC50 value below 10 nM. This suggests potential therapeutic applications in treating cancers characterized by overactive EZH2 activity .
Antimicrobial Properties
The thiazole component of the compound is known for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents.
Case Study: Thiazole Derivatives
A series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms of action .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives against neurodegenerative diseases like Alzheimer's disease. The ability to modulate pathways involved in neuronal survival highlights the compound's potential in neuropharmacology.
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
Mthis compound: Similar core structure but different ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects, supported by recent research findings and case studies.
Molecular Formula
- Molecular Formula : C₁₄H₁₉N₃O₂S
- Molecular Weight : 261.32 g/mol
Structural Representation
The compound features a pyrazolo[3,4-b]pyridine core linked to a thiazole ring, which is known for enhancing biological activity through diverse mechanisms.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | CaCO-2 (Colon Cancer) | 12.5 |
| 2 | BHK (Fibroblast) | 15.0 |
| 3 | MCF-7 (Breast Cancer) | 10.0 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. This compound may exert its effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate a broad-spectrum antimicrobial activity that could be leveraged in treating infections .
Other Pharmacological Activities
Additional research highlights the compound's potential as an analgesic and antiviral agent. Studies have shown that similar pyrazolo derivatives can modulate pain pathways and exhibit activity against viral infections like influenza .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazolo derivatives found that this compound exhibited significant antitumor activity in vitro against colon cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that the compound reduced paw edema in rat models of inflammation. The mechanism was attributed to the inhibition of COX enzymes and reduction of inflammatory mediators .
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, Biginelli-type one-pot reactions involving aldehydes, thioureas, and β-keto esters are effective (as demonstrated in pyrazole-fused systems) . Additionally, cyclization of intermediates like ethyl acetoacetate derivatives with hydrazine hydrate or substituted amines under reflux conditions in ethanol can yield the pyrazolo-pyridine framework. Optimization of solvent polarity (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical for regioselectivity .
Q. How are the ester and thiazole moieties introduced into the target molecule?
The thiazole ring is typically formed via Hantzsch thiazole synthesis, where thioureas react with α-haloketones or α-bromo esters. For example, coupling 4-methylthiazole-5-carboxylate derivatives with acylated pyrazolo-pyridine intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures efficient C–N bond formation . Ethyl ester groups are often introduced early via esterification of carboxylic acid precursors using ethanol under acidic catalysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of substituents on the pyrazolo-pyridine and thiazole rings. Aromatic proton splitting patterns and carbonyl carbon shifts (~165–175 ppm) are diagnostic .
- HRMS (ESI-TOF) : Validates molecular ion peaks and isotopic patterns, especially for chlorine/fluorine-containing analogs .
- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) and NH/OH bands .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound’s synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. For instance, ICReDD’s reaction path search algorithms combine computational screening with experimental validation to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error approaches . Machine learning models trained on analogous pyrazole-thiazole systems can also predict yields and side-product formation .
Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?
Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : Resolves dynamic tautomerism in pyrazole rings by freezing conformational exchange .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
- Combined TLC-MS Monitoring : Identifies side-products early, enabling purification adjustments (e.g., switching from silica gel to reverse-phase HPLC) .
Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?
- Directing Groups : Temporary protection of reactive sites (e.g., using Boc groups on amines) directs electrophilic substitution to desired positions .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids selectively modify halogenated pyridine positions. For example, Pd-catalyzed coupling of 6-(propan-2-yl) substituents requires careful control of ligand ratios (e.g., PPh₃) to avoid over-arylation .
Q. What are the limitations of current synthetic methodologies for scaling this compound?
- Solvent Dependency : Ethanol/water mixtures used in cyclization may limit solubility for large-scale reactions. Switching to DMSO/THF blends improves homogeneity but complicates purification .
- Catalyst Costs : Pd-based catalysts in cross-coupling steps are expensive. Recent studies suggest Ni-catalyzed alternatives as cost-effective substitutes, though yields drop by ~15% .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrazolo-Pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux, 12 h | 68–72 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C, 6 h | 85 | |
| Amidation | EDC, HOBt, DCM, rt, 24 h | 90 |
Q. Table 2. Common Spectral Artifacts and Solutions
| Artifact | Cause | Resolution |
|---|---|---|
| Split NH peaks in NMR | Tautomerism in pyrazole ring | VT-NMR at −40°C |
| Unassigned MS fragments | Residual solvent adducts | High-vacuum drying |
| IR band broadening | Moisture in KBr pellet | Dry under N₂ for 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
